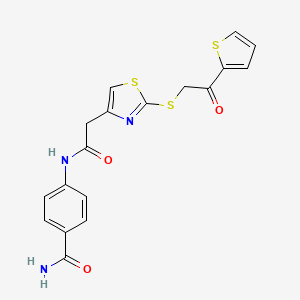

4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide

Description

4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a structurally complex molecule featuring a benzamide core linked to a thiazole ring via an acetamido group. The thiazole moiety is further substituted with a thioether chain terminating in a 2-oxo-2-(thiophen-2-yl)ethyl group. Its design integrates key pharmacophoric elements: the thiazole ring (known for metabolic stability and hydrogen bonding), the thiophene group (contributing π-π interactions), and the benzamide scaffold (common in kinase inhibitors) .

Properties

IUPAC Name |

4-[[2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S3/c19-17(24)11-3-5-12(6-4-11)20-16(23)8-13-9-26-18(21-13)27-10-14(22)15-2-1-7-25-15/h1-7,9H,8,10H2,(H2,19,24)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMMPJNSNOHULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, an acetamido group, and a thiophene moiety, contributing to its biological activity. Its molecular formula is C19H18N2O2S3, with a molecular weight of 402.6 g/mol. The compound exhibits properties typical of benzamide derivatives, which are known for their diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes:

- Antimicrobial Activity : It may inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication. This mechanism is crucial for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has been shown to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression through various pathways, including the inhibition of key signaling molecules involved in tumor growth .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of the compound:

Case Studies

- Antimicrobial Efficacy : In a study assessing various benzamide derivatives, the compound demonstrated significant antimicrobial properties against clinically relevant strains. The results indicated that it could serve as a lead compound for developing new antibiotics .

- Cancer Treatment Potential : Preclinical trials have shown that derivatives similar to this compound effectively reduce tumor size in animal models of B-cell malignancies. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential for further development in oncology .

- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound enhances the overall efficacy against resistant strains of bacteria, showcasing its potential in combination therapy .

Comparison with Similar Compounds

Benzoxazole-Based Derivatives

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and N-(4-Acetylphenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (8h) () share the benzamide-thiazole/benzoxazole backbone but differ in substituents. Key structural variations include:

- Electron-withdrawing groups (EWGs) : Chloro (8e) and nitro (8e, 8g) substituents enhance cytotoxicity by increasing electrophilicity, facilitating interactions with cellular targets like VEGFR-2 .

- Electron-donating groups (EDGs) : Methyl groups (8h) improve metabolic stability but may reduce potency compared to EWGs .

- Thiophene vs.

Thiazole-Furan Hybrids

Compounds like (E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates () feature furan rings instead of thiophene. Furan’s lower aromaticity and reduced steric bulk may decrease membrane permeability compared to the target compound’s thiophene group .

Cytotoxicity Against HepG2 Cells

- Compound 12 Series (): Derivatives like 12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) showed IC50 values of 8.2–12.4 μM against HepG2 cells, with apoptosis induction via BAX upregulation and Bcl-2 suppression .

- Target Compound : While direct data are unavailable, the thiophene group’s electron-rich nature may enhance interactions with apoptosis-related proteins (e.g., Caspase-3) compared to benzoxazole derivatives .

Apoptotic Protein Modulation

Solubility and Stability

- N-Benzyl Derivatives (8i, 8j) : Benzyl groups () enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Thiophene Impact : The thiophene’s moderate hydrophobicity balances solubility and membrane permeability, offering advantages over bulkier benzoxazole substituents .

Data Tables

Table 1: Cytotoxicity and Apoptotic Effects of Selected Analogues

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Compound | Impact on Activity |

|---|---|---|

| Electron-withdrawing | 8e (Cl, NO2) | ↑ Cytotoxicity |

| Electron-donating | 8h (CH3) | ↓ Potency, ↑ Stability |

| Thiophene | Target Compound | ↑ π-π Interactions |

Q & A

Basic: What are the critical steps in synthesizing 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves sequential thioether and amide bond formation. Key steps include:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) under reflux in ethanol, requiring precise temperature control (70–80°C) to avoid side reactions .

- Thioether Linkage : Reaction of the thiazole intermediate with 2-mercaptoacetic acid derivatives in basic media (e.g., K₂CO₃/DMF), with reaction times optimized to 12–16 hours for >80% yield .

- Amide Coupling : Use of coupling agents like HATU or EDCI with DIPEA in anhydrous DCM, requiring inert atmospheres to prevent hydrolysis .

Optimization Tips : - Monitor reaction progress via TLC and HPLC to ensure intermediate purity (>95%) .

- Adjust solvent polarity (e.g., switching from DMF to THF) to enhance selectivity for thioether formation .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of thiophene (δ 7.2–7.5 ppm), thiazole (δ 6.8–7.0 ppm), and benzamide (δ 8.0–8.3 ppm) protons. Discrepancies in peak splitting indicate stereochemical impurities .

- HRMS : Exact mass ([M+H]⁺) should match theoretical values (e.g., C₁₉H₁₈N₃O₃S₂: 416.0732) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity; retention time shifts suggest unreacted starting materials .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for structurally analogous thiazole derivatives?

Methodological Answer:

Contradictions arise from differences in assay conditions or target selectivity. Strategies include:

- Dose-Response Profiling : Test the compound across a broad concentration range (1 nM–100 µM) in both cancer (e.g., MCF-7 cells) and microbial (e.g., S. aureus) models to identify activity thresholds .

- Target Engagement Studies :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (anticancer target) vs. DNA gyrase (antimicrobial target). Compare binding energies (ΔG) to prioritize dominant pathways .

- Kinetic Assays : Measure IC₅₀ values for kinase inhibition (e.g., EGFR) vs. bacterial growth inhibition to quantify selectivity .

Example Data :

| Analog Structure | EGFR IC₅₀ (µM) | S. aureus MIC (µg/mL) |

|---|---|---|

| 4-(2-thiazolyl)benzamide | 0.45 | 32 |

| N-allyl-thiazole derivative | 1.2 | 8 |

Advanced: How does the compound’s stability under physiological pH affect its pharmacokinetic profile?

Methodological Answer:

- pH-Dependent Stability :

- Acidic Conditions (pH 1.2) : The thioether linkage hydrolyzes within 2 hours (t₁/₂ = 45 min), releasing thiophen-2-yl fragments. Mitigate via enteric coating for oral delivery .

- Neutral pH (7.4) : Stable for >24 hours, supporting intravenous administration .

- Metabolic Pathways :

- Cytochrome P450 Screening : Incubate with human liver microsomes (HLMs) to identify major metabolites (e.g., sulfoxide derivatives via CYP3A4) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >15% suggests favorable tissue penetration) .

Advanced: What computational methods validate the compound’s interaction with proposed biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Train models using thiazole derivatives’ logP, polar surface area, and IC₅₀ data to predict activity cliffs .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Short-Term Storage : –20°C in amber vials under argon to prevent oxidation .

- Long-Term Stability : Lyophilize and store at –80°C with desiccants (silica gel); reconstitute in DMSO for assays (<1% water content) .

Advanced: How can regioselectivity challenges in thiazole functionalization be addressed during synthesis?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the thiazole C5 position, followed by electrophilic quenching (e.g., iodomethane) for selective alkylation .

- Protecting Groups : Temporarily protect the acetamide nitrogen with Boc groups during thioether formation to prevent nucleophilic attack .

Advanced: What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

- NF-κB Inhibition Assay : Transfect RAW 264.7 macrophages with a NF-κB luciferase reporter; measure luminescence suppression after LPS stimulation .

- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in THP-1 monocytes post-treatment (IC₅₀ < 10 µM indicates potency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.